

Coerulescine CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coerulescine

Cat. No.: B1252304

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Coerulescine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coerulescine is a naturally occurring oxindole alkaloid belonging to the spiro[pyrrolidin-3,3'-oxindole] class of compounds.[1][2] First isolated from the plant *Phalaris coerulescens*, it shares a core structural framework with other biologically active alkaloids.[1][2] This technical guide provides a comprehensive overview of **Coerulescine**, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and an exploration of the biological activities associated with its structural class.

Chemical Identity and Physicochemical Properties

Coerulescine is a chiral molecule, and its properties can be specific to its enantiomeric form. The following tables summarize key identification and physicochemical data for **Coerulescine**.

Table 1: Chemical Identifiers for **Coerulescine**

Identifier	Value
IUPAC Name	(3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one / (S)-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one
CAS Number	1662684-45-8 ((S)-(+)-Coerulescine)
Chemical Formula	C ₁₂ H ₁₄ N ₂ O
Molar Mass	202.26 g/mol

Table 2: Physicochemical Data for **Coerulescine**

Property	Value
Density	1.2 ± 0.1 g/cm ³
Boiling Point	378.8 ± 42.0 °C at 760 mmHg
Flash Point	182.9 ± 27.9 °C

Synthesis of (±)-Coerulescine

The total synthesis of racemic **Coerulescine** has been achieved through a multi-step process. The following is a detailed experimental protocol adapted from published literature.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: Total Synthesis of (±)-Coerulescine

This synthesis involves a Wittig olefination–Claisen rearrangement strategy to construct the core structure, followed by a series of transformations to yield the final product.[\[3\]](#)

- Wittig Olefination and Claisen Rearrangement:
 - Allyloxymethyl)triphenylphosphonium chloride is reacted with sodium tert-butoxide in tetrahydrofuran (THF) at 0 °C.

- The resulting ylide is then reacted with an appropriate indole derivative to perform the Wittig olefination.
- The product of the Wittig reaction is heated in refluxing xylene to induce a Claisen rearrangement, yielding a 4-pentenal derivative.[\[3\]](#)
- Oxidation and Esterification:
 - The aldehyde from the previous step is oxidized to a carboxylic acid using Jones reagent in acetone.
 - The resulting acid is then esterified by treatment with ethanol and sulfuric acid.[\[3\]](#)
- Reductive Cyclization:
 - The ester is subjected to reductive cyclization using zinc and ammonium chloride in refluxing ethanol to form the oxindole ring system.[\[3\]](#)
- Protection and Functionalization:
 - The amide nitrogen of the oxindole is protected with a di-tert-butyl dicarbonate ((Boc)₂O) group in the presence of sodium hydride in THF at 0 °C.
 - The protected oxindole is then treated with sodium hydride and ethyl chloroformate in THF at 0 °C.[\[3\]](#)
- Oxidative Cleavage and Reductive Amination:
 - The allyl group is subjected to oxidative cleavage using a catalytic amount of osmium tetroxide and N-methylmorpholine N-oxide (NMO), followed by treatment with sodium metaperiodate on silica in dichloromethane to yield an aldehyde.
 - Reductive amination of the aldehyde is then carried out with methylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in THF to form the spiro-pyrrolidine ring.[\[3\]](#)
- Deprotection and Final Reduction:

- The Boc protecting group is removed by treating the compound with 2.5 M aqueous hydrochloric acid in refluxing THF.
- The final step involves a chemoselective reduction of the amide with n-butyllithium (n-BuLi) and lithium aluminum hydride (LAH) in THF to yield (±)-**coerulescine**.^[3]

Synthetic Workflow Diagram



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Synthetic pathway for (±)-**Coerulescine**.

Biological Activity of the Spiro[pyrrolidin-3,3'-oxindole] Class

While specific biological activity and signaling pathway data for **Coerulescine** itself are not extensively documented in publicly available literature, the broader class of spiro[pyrrolidin-3,3'-oxindole] alkaloids has been the subject of significant research, revealing a range of biological activities.^{[1][5][6]}

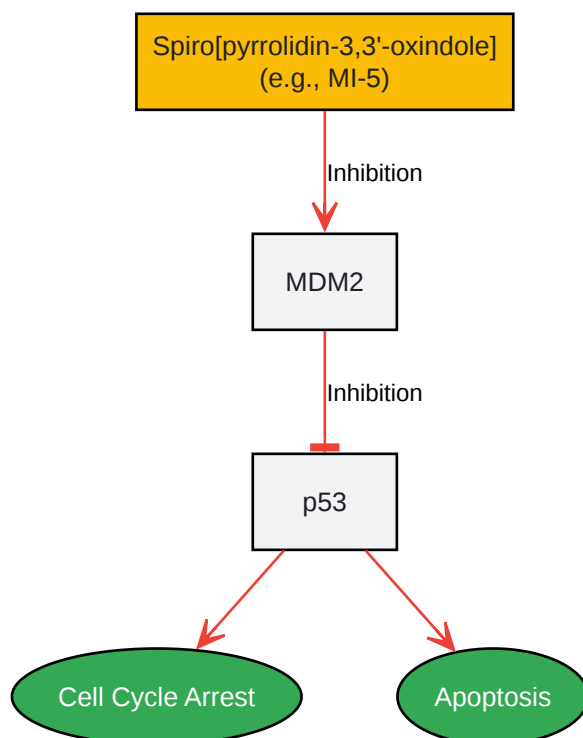
General Biological Activities

- **Anticancer Activity:** Several synthetic and natural spiro[pyrrolidin-3,3'-oxindole] derivatives have demonstrated potent antiproliferative properties against various cancer cell lines.^{[7][8]} For instance, some analogs show exceptional inhibitory activity against MCF-7 breast cancer cells.^[7] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization or the disruption of the p53-MDM2 protein-protein interaction.^{[7][9]}
- **Antimicrobial and Antifungal Properties:** Compounds within this class have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.^{[1][6]}
- **μ-Opioid Receptor Binding:** Certain spirooxindole alkaloids isolated from *Mitragyna speciosa* have shown promising binding affinities for the μ-opioid receptor.^{[1][9]}

- 5-HT6 Receptor Ligands: Synthetic derivatives of **coerulescine** have been investigated as new ligands for the 5-HT6 serotonin receptor, suggesting potential applications in neuroscience.[5]

Putative Signaling Pathway Involvement

The diverse biological activities of spiro[pyrrolidin-3,3'-oxindole] alkaloids suggest their interaction with multiple cellular signaling pathways. Based on the activities of related compounds, a potential, though unconfirmed for **Coerulescine**, mechanism of action could involve the modulation of pathways critical for cell cycle progression and apoptosis. For example, the inhibition of the p53-MDM2 interaction by some analogs directly impacts the p53 signaling pathway, a crucial regulator of cell fate.



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Inhibition of the p53-MDM2 interaction by some spirooxindoles.

Conclusion

Coerulescine represents an intriguing natural product with a synthetically accessible scaffold. While its specific biological functions remain to be fully elucidated, the diverse activities of the

broader spiro[pyrrolidin-3,3'-oxindole] class highlight the potential of these compounds as valuable leads in drug discovery. Further research into the specific biological targets and signaling pathways of **Coerulescine** is warranted to unlock its full therapeutic potential.

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- To cite this document: BenchChem. [Coerulescine CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252304#coerulescine-cas-number-and-iupac-name]

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